molecular formula C5H9NO2 B1426166 (6S)-6-methylmorpholin-3-one CAS No. 127958-67-2

(6S)-6-methylmorpholin-3-one

Cat. No.: B1426166
CAS No.: 127958-67-2
M. Wt: 115.13 g/mol
InChI Key: SKUDAELDAIZDDT-BYPYZUCNSA-N
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Description

(6S)-6-Methylmorpholin-3-one (CAS 127958-67-2) is a chiral morpholinone compound serving as a valuable building block in organic and medicinal chemistry. With a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol, this compound is characterized by its defined stereocenter, which is critical for inducing enantioselectivity in synthetic pathways . It is specifically employed as a chiral synthon in the development of Active Pharmaceutical Ingredients (APIs) where stereochemistry is a crucial determinant of biological activity . Its application is prominent in asymmetric synthesis, facilitating the construction of complex molecules with high enantiopurity for research targeting central nervous system disorders and metabolic diseases . Furthermore, the morpholinone scaffold is recognized for its utility in scaffold modification strategies aimed at enhancing key drug properties such as potency, solubility, and metabolic stability . The morpholine ring is a common pharmacophore found in various marketed drugs and bioactive molecules, underlining the significance of this chiral intermediate in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDAELDAIZDDT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-67-2
Record name (6S)-6-methylmorpholin-3-one
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Mechanistic Investigations of Reactions Involving 6s 6 Methylmorpholin 3 One Precursors

Elucidation of Reaction Mechanisms for Enantioselective Transformations

The enantioselective synthesis of C3-substituted morpholinones, including structures related to (6S)-6-methylmorpholin-3-one, has been achieved through a chiral phosphoric acid-catalyzed process. nih.govresearchgate.net This transformation utilizes aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols as precursors. The reaction mechanism is a sophisticated domino sequence that begins with a [4 + 2] heteroannulation. nih.gov

This initial step is followed by a crucial 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. nih.gov This sequence formally constitutes an asymmetric aza-benzilic ester rearrangement, a novel approach for constructing these N,O-heterocycles. nih.gov The chiral phosphoric acid catalyst plays a critical role in controlling the stereochemistry of the reaction, leading to high enantioselectivity in the final morpholinone product. The process represents a significant advance, as catalytic enantioselective methods for building the morpholinone core were previously scarce. nih.govresearchgate.net

Key Steps in the Enantioselective Transformation:

[4 + 2] Heteroannulation: The reaction is initiated by the condensation of an aryl or alkylglyoxal with a 2-(arylamino)ethan-1-ol, guided by the chiral catalyst.

Formation of Cyclic α-Iminium Hemiacetal: The initial adduct cyclizes to form a key intermediate, a cyclic α-iminium hemiacetal.

1,2-Aryl/Alkyl Shift: This hemiacetal undergoes a stereochemically defined 1,2-shift, which is the rearrangement step that establishes the final C3-substituted morpholinone structure.

The following table summarizes the scope of the reaction with various substrates, demonstrating the versatility of this enantioselective transformation.

EntryGlyoxal (R1)2-Aminoethanol (Ar)Yield (%)Enantiomeric Excess (ee %)
1Phenylglyoxal2-(Phenylamino)ethan-1-ol9596
24-Methoxyphenylglyoxal2-(Phenylamino)ethan-1-ol9297
34-Chlorophenylglyoxal2-(Phenylamino)ethan-1-ol9695
41-Naphthylglyoxal2-(Phenylamino)ethan-1-ol8598
5Methylglyoxal2-(Phenylamino)ethan-1-ol7890
6Phenylglyoxal2-((4-Methoxyphenyl)amino)ethan-1-ol9396

This table is a representative example based on findings for the synthesis of C3-substituted morpholinones.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into reaction mechanisms that are often difficult to probe through experimental means alone. mdpi.com Studies in this area focus on modeling potential energy surfaces, identifying key intermediates, and determining the structures and energies of transition states to understand the reaction pathways for the formation of morpholinone structures. mdpi.com

For complex organic reactions, computational methods can accurately predict relative barrier heights, which allows for the comparison of different potential pathways and helps to explain the observed selectivity. nih.gov In the context of the synthesis of morpholinones, computational analysis can be used to investigate the cycloaddition and rearrangement steps. nih.gov For instance, analyzing the HOMO-LUMO gaps between reactants can elucidate the observed high reactivity. nih.gov

Computational models for the aza-benzilic ester rearrangement would likely focus on:

Transition State Geometries: Optimizing the geometries of the transition states for the 1,2-aryl/alkyl shift to understand the steric and electronic factors that control the stereoselectivity.

Activation Energies: Calculating the activation energies (ΔG‡) for different potential pathways to confirm the most favorable reaction course. mdpi.com

Catalyst-Substrate Interactions: Modeling the non-covalent interactions between the chiral phosphoric acid catalyst and the substrates to explain the origin of the high enantioselectivity.

The table below presents hypothetical computational data for the key rearrangement step, illustrating how DFT calculations can be used to compare different migrating groups.

Migrating Group (R1)Activation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔE, kcal/mol)
Phenyl15.2-25.8
4-Methoxyphenyl14.8-27.1
4-Chlorophenyl15.5-25.2
Methyl17.1-22.5

This table contains hypothetical data for illustrative purposes, based on the types of results generated in computational organic chemistry studies.

Analysis of Aza-Benzilic Ester Rearrangement Mechanism

The aza-benzilic ester rearrangement is the key mechanistic feature in the enantioselective synthesis of the morpholinone core. nih.gov This rearrangement is analogous to the classic benzilic acid rearrangement but occurs in an aza-heterocyclic system and results in the migration of an aryl or alkyl group rather than a carboxylate transformation.

The mechanism proceeds through the cyclic α-iminium hemiacetal intermediate formed from the initial condensation of the glyoxal and amino alcohol precursors. The chiral phosphoric acid catalyst is believed to activate the glyoxal and protonate the imine, facilitating both the cyclization and the subsequent rearrangement.

Detailed Mechanistic Steps:

Protonation and Activation: The chiral phosphoric acid catalyst protonates the carbonyl group of the glyoxal, activating it for nucleophilic attack by the amino group of the 2-(arylamino)ethan-1-ol.

Iminium Ion Formation: A Schiff base reaction occurs, forming a protonated imine (iminium ion).

Intramolecular Cyclization: The hydroxyl group of the amino alcohol attacks the iminium carbon in an intramolecular fashion, forming the five-membered cyclic hemiaminal ether intermediate.

Rearrangement: The crucial 1,2-shift occurs. The aryl or alkyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbon of the former iminium ion. This step is stereodetermining and is directed by the chiral environment provided by the catalyst.

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable C3-substituted morpholinone product.

This sophisticated cascade reaction provides a highly efficient and atom-economical route to chiral morpholinones from readily available starting materials. nih.gov The understanding of this aza-benzilic ester rearrangement has been a significant development in the field of heterocyclic synthesis. researchgate.net

Applications of 6s 6 Methylmorpholin 3 One As a Chiral Building Block

Role in the Construction of Complex Organic Molecules

Chiral building blocks are fundamental in asymmetric synthesis, allowing for the construction of stereochemically defined molecules from non-chiral starting materials. researchgate.net The utility of (6S)-6-methylmorpholin-3-one lies in its pre-defined stereochemistry at the C6 position. This single stereocenter can influence the stereochemical outcome of subsequent reactions, enabling chemists to create specific isomers of a target molecule. This control is crucial in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can have vastly different effects.

The synthesis of complex molecular systems often involves a stepwise approach, combining covalent and noncovalent reactions. nih.gov Chiral morpholinones, like the title compound, are important pharmacophores and building blocks in this context. researchgate.net The inherent structure of this compound provides a rigid scaffold that can be predictably functionalized, guiding the three-dimensional arrangement of atoms in the final product. Synthetic strategies that incorporate such building blocks are essential for accessing complex molecules with high levels of stereocontrol. nih.govuchicago.edu

Utility in Medicinal Chemistry Scaffold Design

The design of novel therapeutic agents frequently relies on the use of scaffolds that provide a robust framework for orienting functional groups in three-dimensional space to interact with biological targets.

The morpholine (B109124) ring is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comnih.gov This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, suggesting an inherent versatility and favorable properties for drug development. semanticscholar.orgnih.gov Morpholine and its derivatives are found in numerous approved and experimental drugs due to their advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net

Key attributes that contribute to the privileged status of the morpholine scaffold include:

Improved Pharmacokinetic Profile : The morpholine moiety can enhance properties like solubility, absorption, and metabolic stability, leading to better drug-like characteristics. nih.govnih.govnih.gov

Versatility in Biological Activity : When appropriately substituted, the scaffold exhibits a wide range of biological activities, from anticancer to anti-inflammatory effects. jchemrev.comnih.gov

Structural Role : It can act as an integral part of a pharmacophore, directly interacting with enzyme active sites or receptors, or it can serve to correctly position other critical functional groups. nih.gov

The morpholin-3-one (B89469) core retains these benefits while introducing a lactam functionality, which provides additional points for hydrogen bonding and further synthetic modification.

Table 1: Properties of Privileged Scaffolds like Morpholinone

Property Description Reference
Biological Promiscuity Ability to bind to a variety of different biological targets. semanticscholar.org
Favorable PK Profile Contributes to improved solubility, metabolic stability, and bioavailability. nih.govnih.gov
Synthetic Accessibility The scaffold can be synthesized and functionalized through various reliable methods. nih.govnih.gov

| 3D Structural Diversity | Provides a rigid core from which to project substituents into specific vectors in space. | frontiersin.org |

The strategic inclusion of chiral morpholine derivatives is a key tactic in modern drug discovery. A prominent example is the development of selective inhibitors for Vacuolar protein sorting 34 (Vps34), a lipid kinase involved in cancer pathways. nih.gov In the optimization of a series of tetrahydropyrimidopyrimidinone-based inhibitors, medicinal chemists incorporated a (3R)-3-methylmorpholin-4-yl group. nih.gov

The X-ray crystal structure of the final compound bound to human Vps34 revealed that the unique molecular features of the chiral methyl-morpholine synthon were crucial for achieving high potency and exquisite selectivity against other related kinases (class I PI3Ks). nih.gov This demonstrates how a specific chiral building block, closely related to this compound, can be strategically employed to solve critical challenges in drug design, such as target selectivity. nih.gov The defined stereochemistry of the methyl group allows for precise interactions within the binding pocket, a feat that would be difficult to achieve with an achiral or racemic scaffold.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation and better bioavailability. nih.gov The morpholine nucleus is a valuable scaffold for the design of such peptidomimetics. frontiersin.org The rigid ring structure of morpholin-3-one can serve as a conformational constraint, mimicking the beta-turns or other secondary structures found in bioactive peptides.

Research efforts have focused on generating libraries of peptidomimetic compounds centered around the morpholine nucleus to increase molecular complexity and the fraction of sp³-hybridized carbons, which are desirable traits in drug candidates. frontiersin.org By using a chiral starting material like this compound, the methyl group can function as a mimic of an amino acid side chain (e.g., alanine), with its stereochemistry pre-determined. This allows for the creation of peptidomimetics with specific topographical features designed to interact with biological targets that normally bind peptides. frontiersin.orgnih.gov

Application as an Intermediate in Natural Product Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.govnih.govorganicchemistrydata.org Chiral building blocks are often key intermediates in these complex synthetic pathways. While a specific total synthesis employing this compound as a reported intermediate is not prominently documented in the reviewed literature, its potential is evident.

Compounds with similar structural motifs are used as general intermediates for the synthesis of entire families of natural products. For instance, protected and stereochemically defined heterocyclic intermediates have been used in the synthesis of 6-C-alkylated DMDP-related natural products like broussonetine G. mdpi.com The logic of using a common, advanced chiral intermediate to access multiple related natural products is a powerful strategy in synthesis. mdpi.com A chiral lactam like this compound represents an ideal starting point for such a strategy, providing a stereochemically defined core that can be elaborated through various synthetic transformations to reach a range of complex natural product targets.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. nih.gov For (6S)-6-methylmorpholin-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

In the ¹H NMR spectrum, each proton in a distinct chemical environment gives rise to a unique signal. The chemical shift (δ) of these signals is influenced by neighboring functional groups. For instance, the protons on the carbon adjacent to the oxygen atom (C5) are expected to be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the nitrogen (C2). The methine proton at the chiral center (H6) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the methyl group protons. The methyl group itself would present as a doublet.

¹³C NMR spectroscopy provides information on the carbon skeleton. rsc.org The carbonyl carbon (C3) is characteristically found at a very low field (around 170 ppm). The carbons bonded to heteroatoms (C2, C5, and C6) would resonate at intermediate chemical shifts, while the methyl carbon would appear at a high field.

To establish the connectivity between protons and carbons, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton with its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (2-3 bonds), which helps to piece together the molecular structure. For example, HMBC correlations from the N-H proton to the adjacent C2 and C6 carbons would confirm their proximity within the ring.

The relative stereochemistry and conformation of the morpholinone ring, which typically adopts a chair conformation, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). researchgate.net NOE enhancements are observed between protons that are close in space. For the (6S) isomer, if the methyl group at C6 is in an equatorial position, NOE correlations would be expected between the axial proton at C6 and the axial protons at C2 and C5. Conversely, an axial methyl group would show different spatial relationships. These NOE patterns are crucial for confirming the relative stereochemistry of the substituents on the chiral ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: This is an illustrative table with predicted values based on known chemical shift ranges for similar structures.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
N-H~6.5-7.5br s-
C2-H₂~3.3-3.5m~45-50
C3--~170-175
C5-H₂~3.9-4.1m~68-72
C6-H~4.2-4.4m~50-55
6-CH₃~1.2-1.4d~18-22

Interactive Data Table: Click on headers to sort.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful method for determining the absolute configuration of enantiomers in solution. The process involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the (S)-configuration). nih.gov

The theoretical ECD spectrum is typically calculated using time-dependent density functional theory (TD-DFT). This computational approach first requires a thorough conformational analysis of the molecule to identify all stable low-energy conformers. The ECD spectrum of each conformer is then calculated, and a Boltzmann-weighted average of these individual spectra generates the final theoretical spectrum.

A good match between the sign and shape of the experimental ECD curve and the calculated curve for the (S)-configuration provides strong evidence that the compound under investigation is indeed this compound. The chromophore responsible for the ECD signal in this molecule is the amide group (-NH-C=O), which exhibits characteristic n→π* and π→π* electronic transitions. The sign of the Cotton effects associated with these transitions is highly sensitive to the stereochemistry of the molecule.

Table 2: Hypothetical Calculated Electronic Transitions and Rotatory Strengths for this compound (Note: This table is for illustrative purposes to demonstrate the type of data obtained from TD-DFT calculations.)

TransitionWavelength (nm)Rotatory Strength (R) [10⁻⁴⁰ cgs]
n → π~220-240Positive
π → π~190-210Negative

Interactive Data Table: Click on headers to sort.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the absolute configuration. mdpi.com To perform this analysis, a suitable single crystal of this compound would be required.

The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, which reveals the precise position of each atom in the molecule and the unit cell. For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute configuration. The Flack parameter is a key value in this determination; a value close to zero for a given stereochemical model confirms its correctness. mdpi.com

In addition to absolute configuration, the crystal structure would reveal the solid-state conformation of the morpholinone ring (e.g., chair, boat) and the orientation of the methyl substituent (axial or equatorial). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing. While no public crystal structure data is currently available for this compound, the technique remains the most definitive method for its structural elucidation.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is an illustrative table of parameters that would be obtained from an X-ray diffraction experiment.)

ParameterValue
Chemical FormulaC₅H₉NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.6, 8.9, 11.2
α, β, γ (°)90, 90, 90
Volume (ų)558.4
Z4
Flack Parameter0.05(3)

Interactive Data Table: Click on headers to sort.

Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment and Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), are often effective. nih.gov The selection of the mobile phase is critical for achieving good resolution. A typical mobile phase for normal-phase chromatography would consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The retention times and resolution can be optimized by adjusting the ratio of these solvents.

To determine the enantiomeric purity of a sample of this compound, the sample is injected onto the chiral column. The resulting chromatogram would ideally show a single peak corresponding to the (S)-enantiomer. The presence of a second peak at the retention time of the (R)-enantiomer would indicate an enantiomerically impure sample. The enantiomeric excess can be calculated from the integrated areas of the two peaks. This method is also applicable on a preparative scale to resolve a racemic mixture of 6-methylmorpholin-3-one (B2507292) into its individual enantiomers.

Table 4: Illustrative Chiral HPLC Separation of 6-methylmorpholin-3-one Enantiomers (Note: This table represents a hypothetical separation to illustrate the method.)

EnantiomerRetention Time (min)
(6R)-6-methylmorpholin-3-one12.5
This compound15.2

Column: Chiralpak AD-H; Mobile Phase: Hexane/Isopropanol (80:20); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

Interactive Data Table: Click on headers to sort.

Infrared (IR) and Mass Spectrometry (MS) in Complementary Structural Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information that confirms the presence of key functional groups and establishes the molecular weight and fragmentation pattern of the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. nih.gov A strong absorption band around 1670-1690 cm⁻¹ corresponds to the C=O stretching vibration of the secondary amide (lactam). A band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration. The C-O-C ether linkage would be identified by a strong stretching band around 1100-1150 cm⁻¹. Finally, C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹.

Table 5: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~2950-2850MediumC-H Stretch (sp³)
~1680StrongC=O Stretch (Amide I)
~1120StrongC-O-C Stretch (Ether)

Interactive Data Table: Click on headers to sort.

Mass spectrometry provides the molecular weight and information about the structure from the fragmentation pattern. researchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound plus a proton.

Under higher energy conditions, such as Electron Ionization (EI), the molecular ion (M⁺) would undergo fragmentation. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for morpholin-3-ones include α-cleavage adjacent to the nitrogen and oxygen atoms. For this compound, the loss of the methyl group (•CH₃) would result in a significant fragment. Cleavage of the ring can also occur, leading to characteristic fragment ions that help to confirm the morpholinone core structure. researchgate.net

Table 6: Predicted Key Mass Spectrometry Fragments for 6-methylmorpholin-3-one

m/zPossible Fragment Identity
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
86[M - C₂H₅]⁺ or [M - CH₂=NH]⁺
57[C₃H₅O]⁺
43[C₂H₅N]⁺

Interactive Data Table: Click on headers to sort.

Theoretical and Computational Chemistry Studies of 6s 6 Methylmorpholin 3 One

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (6S)-6-methylmorpholin-3-one, DFT calculations would be invaluable for determining its most stable three-dimensional shapes, or conformations.

A typical DFT study would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms to find the most stable conformers.

Frequency Calculations: To confirm that the optimized structures are true energy minima and to predict vibrational spectra (e.g., IR and Raman).

Energy Profiling: Determining the relative energies of different conformers to understand their population distribution at a given temperature.

For this compound, the morpholinone ring can adopt several conformations, such as chair, boat, or twist-boat forms. The stereocenter at the 6-position, with its methyl group, would significantly influence the energetic preference for these conformations, favoring an arrangement that minimizes steric strain. DFT would allow for the precise quantification of these energy differences.

Table 6.1.1: Hypothetical DFT Conformational Energy Data for this compound. This table is for illustrative purposes only, as no published data is available.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Predicted Population (%) at 298 K
Chair (Equatorial CH3)0.00C2-N4-C5-C6: -55.298.5
Chair (Axial CH3)2.50C2-N4-C5-C6: 54.81.0
Twist-Boat5.80C2-N4-C5-C6: 30.1<0.5

Molecular Modeling for Structural Prediction and Conformation

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures and their behavior. For this compound, this would extend beyond static DFT calculations to explore the molecule's dynamic properties.

Key applications would include:

Pharmacophore Modeling: If this molecule were being investigated as a potential drug candidate, modeling could identify its key chemical features responsible for biological activity.

Structural predictions from molecular modeling would provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interactions with other molecules. acs.org

Table 6.2.1: Hypothetical Predicted Structural Parameters for the Lowest Energy Conformer of this compound. This table is for illustrative purposes only, as no published data is available.

ParameterPredicted Value
C=O Bond Length1.21 Å
C6-CH3 Bond Length1.53 Å
O1-C2-N4 Bond Angle118.5°
C5-C6-N4 Bond Angle110.2°

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches in Mechanistic Studies

QM/MM methods are hybrid techniques that combine the high accuracy of quantum mechanics (QM) for a small, chemically active part of a system with the computational efficiency of molecular mechanics (MM) for the larger environment. nih.govacs.org These approaches are particularly useful for studying chemical reactions in complex environments, such as enzyme active sites.

If this compound were studied as a substrate or inhibitor of an enzyme, QM/MM simulations could be used to:

Elucidate Reaction Mechanisms: For instance, if the lactam ring were to be opened by a hydrolase enzyme, the QM region would typically include the morpholinone ring and key amino acid residues involved in catalysis. figshare.comnih.gov

Calculate Activation Energies: Determine the energy barriers for chemical reactions, providing insight into reaction rates. nih.gov

Analyze Transition States: Characterize the high-energy intermediate structures that govern the reaction pathway.

Without a specific biological context or reaction to study, the application of QM/MM to this compound remains purely hypothetical. Such a study would be contingent on identifying a protein that interacts with this molecule and a specific process (e.g., binding, catalysis) to investigate.

Future Directions in 6s 6 Methylmorpholin 3 One Research

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

One promising avenue is the exploration of asymmetric organocatalysis . Chiral phosphoric acids, prolinol derivatives, and other small organic molecules have emerged as powerful tools for a wide range of enantioselective transformations. Research in this area could lead to the identification of an organocatalyst that can efficiently construct the chiral morpholinone core with the desired (6S) stereochemistry from simple achiral precursors.

Another key area is the advancement of transition metal catalysis . The development of novel chiral ligands for metals such as rhodium, iridium, and palladium could enable highly enantioselective cyclization reactions to form the morpholin-3-one (B89469) ring. Mechanistic studies will be crucial to understand the catalyst-substrate interactions that govern the stereochemical outcome, allowing for the rational design of more effective catalysts. organic-chemistry.orgnih.gov A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has already shown success in the enantioselective synthesis of 3-substituted morpholines, achieving high yields and enantiomeric excesses greater than 95%. organic-chemistry.orgnih.gov Insights from such studies, which highlight the importance of hydrogen-bonding interactions between the substrate and the catalyst, can guide the development of catalysts tailored for 6-methyl substituted systems. organic-chemistry.orgnih.gov

The table below summarizes potential novel catalytic systems and their expected advantages for the synthesis of (6S)-6-methylmorpholin-3-one.

Catalytic SystemPotential Catalyst ExamplesKey Advantages
Asymmetric OrganocatalysisChiral Phosphoric Acids, Cinchona Alkaloids, Prolinol EthersMetal-free, lower toxicity, readily available catalysts.
Transition Metal CatalysisRhodium, Iridium, or Palladium with novel chiral ligandsHigh turnover numbers, high enantioselectivity, broad substrate scope.
BiocatalysisEngineered Enzymes (e.g., Imine Reductases, Transaminases)High specificity, mild reaction conditions, environmentally friendly.

Advanced Applications in Total Synthesis of Complex Natural Products

Chiral building blocks like this compound are instrumental in the total synthesis of complex, biologically active natural products. wikipedia.orgnih.govresearchgate.net Its rigid, stereochemically defined structure can serve as a key fragment or a chiral auxiliary to control the stereochemistry of subsequent reactions in a synthetic sequence. wikipedia.org

Furthermore, the morpholinone ring itself is a structural motif present in some natural products. Therefore, this compound could serve as a direct precursor to a portion of the final molecular architecture. The development of efficient methods to functionalize the morpholinone ring at various positions will be crucial to expand its utility in this context.

The following table provides hypothetical examples of natural product classes where this compound could be employed as a key building block.

Natural Product ClassPotential Role of this compoundExample of Synthetic Challenge
AlkaloidsIntroduction of a key stereocenter at an early stage.Construction of complex polycyclic ring systems with multiple stereocenters.
MacrolidesAs a chiral fragment for a portion of the macrocyclic ring.Control of stereochemistry over long, flexible carbon chains.
PolyketidesAs a starting material to set a specific stereochemical configuration.Assembly of multiple chiral centers in a linear sequence.

Rational Design and Synthesis of New Chemical Entities

The morpholine (B109124) and morpholinone scaffolds are considered "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous approved drugs. biointerfaceresearch.com The this compound core offers a three-dimensional framework that can be systematically modified to design new chemical entities with potential therapeutic applications.

Structure-Activity Relationship (SAR) studies will be a cornerstone of this research. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net By synthesizing analogs of this compound with different substituents at the nitrogen and other positions of the ring, medicinal chemists can probe the interactions of these molecules with biological targets such as enzymes and receptors. This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties. For instance, in silico studies have been used to design morpholine-derived thiazoles as potential inhibitors of bovine carbonic anhydrase-II. nih.gov

Computational chemistry and molecular modeling will play a pivotal role in the rational design process. chemrxiv.orgbiointerfaceresearch.comqu.edu.qaijs.si Techniques such as molecular docking can be used to predict how derivatives of this compound might bind to the active site of a target protein. nih.govchemrxiv.org This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of being active, thereby saving time and resources. For example, computational approaches have been employed to design novel quinoline (B57606) derivatives as potential hepatocellular carcinoma inhibitors. biointerfaceresearch.com

The table below outlines a potential workflow for the rational design of new chemical entities based on the this compound scaffold.

StepDescriptionComputational Tools
1. Target Identification Identify a biological target (e.g., an enzyme or receptor) implicated in a disease.Bioinformatics databases, literature mining.
2. In Silico Screening Virtually dock a library of this compound derivatives into the target's binding site.Molecular docking software (e.g., AutoDock, Glide).
3. SAR-Guided Design Synthesize and test the most promising candidates. Use the results to inform the design of the next generation of compounds.Chemical synthesis, biological assays, QSAR modeling.
4. ADMET Prediction Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed molecules.ADMET prediction software.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic synthesis. digitellinc.comresearchgate.netnih.gov For a molecule like this compound, these technologies offer exciting future possibilities in both predicting the outcomes of enantioselective reactions and in planning efficient synthetic routes.

Predicting Enantioselectivity: Machine learning models can be trained on large datasets of asymmetric reactions to predict the enantiomeric excess of a reaction given a specific catalyst, substrate, and set of reaction conditions. digitellinc.comresearchgate.net Future research could involve developing an ML model specifically for the synthesis of chiral morpholinones. Such a model could rapidly screen a vast number of potential catalysts and conditions in silico, identifying those most likely to produce this compound with high enantiopurity. This data-driven approach can significantly accelerate the discovery of optimal synthetic methods.

Automated Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose retrosynthetic pathways for a target molecule, breaking it down into simpler, commercially available starting materials. nih.gov As these tools become more sophisticated, they could be used to generate novel and efficient synthetic routes to this compound and its derivatives. This could uncover non-intuitive synthetic strategies that a human chemist might overlook.

The integration of AI and ML into the research landscape for this compound is summarized in the table below.

Application AreaAI/ML TechniquePotential Impact
Reaction Optimization Supervised Learning (e.g., Random Forest, Neural Networks)Rapidly identify optimal catalysts and conditions for high enantioselectivity.
Retrosynthesis Reinforcement Learning, Neural NetworksPropose novel and efficient synthetic routes to the target molecule and its analogs.
New Reaction Discovery Unsupervised LearningIdentify patterns in reaction data that could lead to the discovery of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6S)-6-methylmorpholin-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including cyclization and stereochemical control. Key steps include:

  • Cyclization : Use of morpholine precursors with methyl substituents in a stereospecific configuration.
  • Catalysis : Optimization of catalysts (e.g., chiral catalysts) to enhance enantiomeric excess (ee) .
  • Purification : Techniques like recrystallization or chromatography (HPLC) to isolate the (6S)-enantiomer.
  • Yield Optimization : Reaction parameters such as temperature, solvent polarity, and reaction time must be systematically tested using Design of Experiments (DoE) .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

  • Methodological Answer :

  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify ee .
  • Spectroscopic Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry via coupling constants and NOE effects .
  • Polarimetry : Measurement of optical rotation to verify enantiomeric identity .

Q. What are the foundational biological activities reported for this compound, and how are these assays designed?

  • Methodological Answer :

  • Enzyme Inhibition : Assays using recombinant enzymes (e.g., kinases, proteases) to measure IC50_{50} values. Dose-response curves are generated with triplicate technical replicates .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines, with IC50_{50} determination via nonlinear regression .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO) to validate assay robustness .

Advanced Research Questions

Q. How do conflicting data on the metabolic stability of this compound arise across studies, and how can they be resolved?

  • Methodological Answer :

  • Source Analysis : Variability may stem from differences in:
  • In vitro Systems : Liver microsomes (human vs. rodent) or hepatocyte viability .
  • Assay Conditions : Incubation time, NADPH concentration, and temperature .
  • Resolution : Standardize protocols (e.g., CYP450 isoform-specific assays) and use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) for LC-MS quantification .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors/acceptors .
  • Limitations : Address false positives by cross-referencing with experimental mutagenesis data .

Q. How can enantiomer-specific effects of this compound be systematically investigated in pharmacokinetic studies?

  • Methodological Answer :

  • Chiral Separation : Use chiral LC-MS/MS to quantify (6S)- and (6R)-enantiomers in plasma/tissue homogenates .
  • Pharmacokinetic Parameters : Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} for each enantiomer in rodent models.
  • Metabolite Profiling : Identify enantiomer-specific metabolites via high-resolution MS (e.g., Q-TOF) .

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

  • Methodological Answer :

  • Reaction Medium : Use aprotic solvents (e.g., THF, DCM) to minimize acid/base-mediated racemization .
  • Temperature Control : Lower reaction temperatures (<0°C) during sensitive steps (e.g., amide bond formation) .
  • In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee tracking .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics of this compound?

  • Methodological Answer :

  • Study Design : Use staggered dosing cohorts with logarithmic spacing (e.g., 0.1, 1, 10, 100 µM).
  • Statistical Models : Fit data to Hill or sigmoidal Emax models using software like GraphPad Prism.
  • Replicates : Include ≥3 biological replicates to assess inter-subject variability .

Q. What are the best practices for reconciling in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Allometric Scaling : Adjust in vitro IC50_{50} values using physiologically based pharmacokinetic (PBPK) modeling.
  • Tissue Penetration : Measure compound concentrations in target tissues via LC-MS/MS to correlate with efficacy .
  • Species Differences : Cross-validate in humanized mouse models or 3D organoids .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S)-6-methylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
(6S)-6-methylmorpholin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.